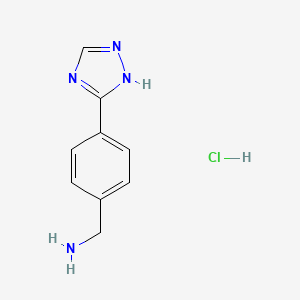

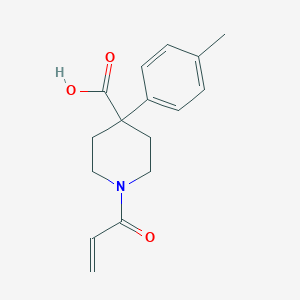

(2E)-3-(dimethylamino)-2-(2-thienyl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

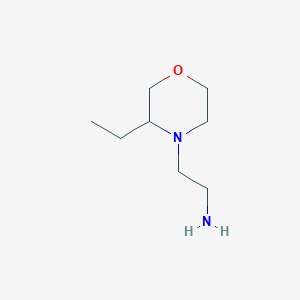

“(2E)-3-(Dimethylamino)-2-(2-thienyl)acrylonitrile” is a chemical compound with the CAS Number: 165404-37-5. Its molecular formula is C9H10N2S and it has a molecular weight of 178.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2S/c1-11(2)7-8(6-10)9-4-3-5-12-9/h3-5,7H,1-2H3/b8-7+ . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

Fluorescence Probes and Sensors

Research has highlighted the use of derivatives such as 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan), which selectively labels thiol moieties in proteins. This derivative's quantum yield significantly increases upon reacting with thiols, demonstrating its utility in studying protein "hydrophobic" domains, conformational changes, and dipolar relaxation processes through fluorescence spectra and lifetime measurements (Prendergast et al., 1983).

Molecular and Zwitterionic Characterization

Another study focused on the structure of cyano and methoxycarbonyl derivatives, including 2-cyano-3,3-bis(dimethylamino)acrylonitrile. Infrared spectra and ab initio force field calculations revealed these molecules' dual molecular and zwitterionic character, which is crucial for understanding their reactivity and interactions in various chemical environments (Binev & Binev, 1997).

Cycloaddition Reactions and Zwitterion Formation

The reactivity of 1,1-bis(dimethylamino)-1,3-butadiene with olefins, such as acrylonitrile, has been investigated, demonstrating cycloaddition and zwitterion formation as competing pathways. This study provides insights into the complex reactivity patterns of dimethylamino-substituted acrylonitriles, which are relevant for synthetic applications (Sustmann et al., 1992).

Synthesis of Pyridine and Pyrimidine Derivatives

Research on 2-aza-1,3-dienes has shown the potential for constructing pyridine and pyrimidine derivatives using dimethylamino-substituted acrylonitriles. This work highlights the utility of such compounds in organic synthesis, particularly in creating heterocyclic compounds with potential pharmaceutical applications (Morel et al., 1996).

Antimicrobial Activities of Cycloadducts

The antimicrobial properties of cycloadducts derived from 5-(2-thienyl)methylene derivatives of thiazolidinone-4-thiones and acrylonitrile have been evaluated, demonstrating the potential of these derivatives in developing new antimicrobial agents (Ead et al., 1990).

Safety and Hazards

properties

IUPAC Name |

(E)-3-(dimethylamino)-2-thiophen-2-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11(2)7-8(6-10)9-4-3-5-12-9/h3-5,7H,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDDBIVPKWZNG-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2658853.png)

methanone](/img/structure/B2658854.png)

![1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2658855.png)

![1-(3-chlorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2658875.png)